N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Tubulin Inhibition Anticancer Activity SAR

This compound is a specialized thiazole-benzamide research tool. Sourcing from generic libraries introduces risk of altered target engagement due to its unique 5-acetyl substitution pattern (XLogP3 = 3.7 vs. 5.4 for the 5-benzoyl analog). Procure from BenchChem for guaranteed identity and verified bioactivity. - Confirmed tubulin polymerization inhibitor with IC50 = 7.03 μM (bovine tubulin turbidity assay) - Distinct SAR profile: lower lipophilicity than 5-benzoyl analog improves developability - Covered under WO20030225147 patent family; ideal lead for dual tubulin/kinase inhibitor design

Molecular Formula C21H20N2O5S
Molecular Weight 412.46
CAS No. 313391-59-2
Cat. No. B2416628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS313391-59-2
Molecular FormulaC21H20N2O5S
Molecular Weight412.46
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
InChIInChI=1S/C21H20N2O5S/c1-12(24)19-17(13-8-6-5-7-9-13)22-21(29-19)23-20(25)14-10-15(26-2)18(28-4)16(11-14)27-3/h5-11H,1-4H3,(H,22,23,25)
InChIKeyYHTVRDIMQUUWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tubulin-Targeting Thiazole-Benzamide for Anticancer Research


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule belonging to the thiazole-benzamide class, characterized by a 3,4,5-trimethoxyphenyl moiety linked via an amide bond to a 5-acetyl-4-phenyl-1,3-thiazol-2-amine scaffold [1]. Its primary verified biochemical activity is the inhibition of tubulin polymerization, a mechanism central to antimitotic cancer therapy. The compound is archived in authoritative chemical databases including PubChem (CID 4080962) and ChEMBL (CHEMBL3422152), which corroborate its experimental bioactivity profile [1][2].

Mechanism Verified tubulin polymerization inhibitor
Identity Archived in PubChem & ChEMBL bioactivity databases
Scaffold 5-acetyl thiazole-benzamide core for SAR studies

Why This Thiazole-Benzamide Outperforms Generic Analogs


Scientific selection of this compound over other thiazole-benzamide derivatives is driven by its unique 5-acetyl substitution pattern on the thiazole ring, which yields a quantifiably distinct pharmacological and physicochemical profile. Crucially, its tubulin polymerization inhibitory potency is superior to closely related thiazole-chalcone analogs, while its lipophilicity (XLogP3 = 3.7) is significantly lower than the 5-benzoyl analog (XLogP3 = 5.4), indicating a more favorable starting point for drug development [1][2]. These differences mean that generic substitution with other in-class compounds would introduce substantial risk of altered target engagement, unpredictable pharmacokinetics, and loss of the specific structure-activity relationship (SAR) profile inherent to this precise chemotype [1][2].

Selected Compound
5-acetyl thiazole-benzamide (reported higher tubulin inhibition vs. thiazole-chalcone analog)
Generic Thiazole-Chalcone
Tubulin inhibition potency may differ; SAR advantage of 5-acetyl core not preserved
Selected Compound
XLogP3 3.7; lower lipophilicity reported vs. 5-benzoyl analog
5-Benzoyl Analog (CAS 326017-72-5)
Higher XLogP3 (5.4) may shift ADME profile and solubility; direct substitution not recommended

Quantitative Differentiation Guide for Compound Selection


Superior Tubulin Polymerization Inhibition vs. Thiazole-Chalcone Analog

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide demonstrates a higher potency for inhibiting tubulin polymerization (IC50 = 7.03 μM) compared to a closely related thiazole-chalcone analog, Compound 2e (IC50 = 7.78 μM), in comparable bovine tubulin turbidity assays. While it is less potent than the clinical reference Combretastatin-A4 (CA-4, IC50 = 4.93 μM), its activity advantage over 2e establishes its preferential selection for SAR programs focused on the thiazole scaffold [1][2].

Tubulin Inhibition
Reported
7.03 µM (target) vs. 7.78 µM (thiazole-chalcone analog)
Supports SAR optimization over analog
Bovine tubulin turbidity assay; CA-4 reference 4.93 µM for context
Tubulin Inhibition Anticancer Activity SAR

Reduced Lipophilicity Compared to the 5-Benzoyl Analog

The replacement of the 5-benzoyl group (found in the close analog N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide, CAS 326017-72-5) with a 5-acetyl group in the target compound results in a substantial reduction in lipophilicity. The target compound has a computed XLogP3 of 3.7, while the 5-benzoyl analog has an XLogP3 of 5.4, representing a difference of 1.7 log units [1][2].

Lipophilicity (XLogP3)
Reported
3.7 (target) vs. 5.4 (5-benzoyl analog)
Lower lipophilicity may support ADME research
Computed XLogP3 values; experimental confirmation recommended
Drug-likeness ADME Lipophilicity

Patent-Backed Chemotype for Antiproliferative Development

The core scaffold of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is encompassed within the broad patent claims of WO2003/0225147, which covers thiazole benzamide derivatives useful for inhibiting cell proliferation by modulating protein kinase activity. This provides a documented period of commercial exclusivity for innovation based on this chemotype, unlike unpatented analogs that lack such proprietary protection and development incentive [1].

Patent Protection
Class-level
WO2003/0225147 patent family covers thiazole benzamide core
May support IP-protected development
Scope limited to patent claims; verify specific freedom-to-operate
Intellectual Property Antiproliferative Kinase Inhibition

Optimal Application Scenarios for This Compound


Lead Compound for Antimitotic Cancer Drug Discovery

This compound is ideally suited as an advanced lead molecule in medicinal chemistry campaigns targeting the colchicine binding site of tubulin. Its verified, quantified potency (IC50 = 7.03 μM) provides a strong baseline for structure-activity relationship (SAR) studies aimed at improving potency and selectivity over other thiazole-based leads [1]. Researchers should procure this compound when the goal is to optimize a thiazole scaffold with confirmed tubulin engagement, as opposed to screening uncharacterized libraries.

Chemical Probe for Tubulin Polymerization Dynamics

Given its sole defined mechanism of action is the inhibition of tubulin polymerization, this molecule can serve as a valuable chemical probe in cell biology to dissect the pathways dependent on microtubule dynamics. Its moderate potency makes it a useful tool for studying the acute effects of tubulin perturbation without the immediate cytotoxicity associated with highly potent inhibitors like CA-4, allowing for nuanced temporal studies of mitotic arrest [1].

Scaffold for Dual-Mechanism Anticancer Agents

The compound's core structure, protected under the WO20030225147 patent, is claimed to modulate both tubulin polymerization and protein kinase activity. This positions the molecule as a strategic starting point for designing multitargeted ligands. Procuring this compound allows R&D teams to explore dual inhibition strategies, a growing field in overcoming drug resistance, differentiating it from analogs that only target tubulin [2].

Application
Selection Property
Validation Focus
Antimitotic cancer cell research
Tubulin polymerization inhibition profile
Confirm tubulin engagement and SAR
Microtubule dynamics probe
Moderate potency for temporal studies
Mitotic arrest and tubulin perturbation assays
Dual-target anticancer scaffold
Patent-covered chemotype with reported kinase modulation claim
Validate kinase and tubulin dual inhibition
Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.